1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound characterized by the presence of an allyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of allyl isocyanate with 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as hydroxylated or carboxylated products.
Reduction: Formation of reduced derivatives, such as amine or alcohol products.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-3-(4-fluorophenyl)urea: Lacks the oxadiazole ring, which may result in different chemical and biological properties.
1-Allyl-3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.
1-Allyl-3-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)urea: Contains a methyl group instead of fluorine, which may affect its chemical stability and interactions.
Uniqueness
1-Allyl-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of the fluorophenyl group and the oxadiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-2-7-14-11(18)15-12-17-16-10(19-12)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWZDPWXJGJTBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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